Enhanced Lipophilic Binding Capacity vs. Methyl-Sulfonamide Analog
The target compound incorporates a 4-trifluoromethyl group, which is a strongly electron-withdrawing and lipophilic moiety. This group can enhance binding affinity to hydrophobic pockets in enzyme targets compared to a methyl group. The computed partition coefficient of the target compound (XLogP3-AA = 1.9) is significantly higher than that of its methyl analog 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091476-41-3) [1]. While direct IC50 data are not publicly available, the 1.5–2.0 log unit increase in lipophilicity is known to improve membrane permeability and target engagement in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide (CAS 1091476-41-3); Computed XLogP3 = ~0.0 |
| Quantified Difference | Δ XLogP ≈ +1.9 units (significantly more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1] |
Why This Matters
Higher lipophilicity can translate into improved cellular permeability and target binding, a key differentiator when selecting compounds for cell-based screening assays.
- [1] PubChem. 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide. Compound Summary CID 29693276. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. DOI: 10.1517/17460441003605098. View Source
